Pelretin

Skin aging Photoaging Retinoid dermatitis

Pelretin (USAN/INN: Pelretin), with CAS Registry Number 91587-01-8, is a fully synthetic all-trans retinoid characterized by its (all-E) 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl benzoic acid scaffold (C23H28O2, monoisotopic mass 336.21 Da). Originally developed as BASF 43915 / RWJ 18704 by Ortho-McNeil, it is classified as an anti-keratinizing, antineoplastic differentiating agent that functions as an agonist of nuclear retinoic acid receptors (RARs).

Molecular Formula C23H28O2
Molecular Weight 336.5 g/mol
CAS No. 91587-01-8
Cat. No. B1679215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelretin
CAS91587-01-8
SynonymsPelretin; 
Molecular FormulaC23H28O2
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC=C(C=C2)C(=O)O)C
InChIInChI=1S/C23H28O2/c1-17(10-15-21-18(2)8-6-16-23(21,3)4)7-5-9-19-11-13-20(14-12-19)22(24)25/h5,7,9-15H,6,8,16H2,1-4H3,(H,24,25)/b9-5+,15-10+,17-7+
InChIKeyYRNAHKPMDMVFMV-GMICYETFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pelretin (CAS 91587-01-8): Specification-Grade Synthetic Retinoid for Differentiated Dermatological and Oncological Research


Pelretin (USAN/INN: Pelretin), with CAS Registry Number 91587-01-8, is a fully synthetic all-trans retinoid characterized by its (all-E) 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl benzoic acid scaffold (C23H28O2, monoisotopic mass 336.21 Da) . Originally developed as BASF 43915 / RWJ 18704 by Ortho-McNeil, it is classified as an anti-keratinizing, antineoplastic differentiating agent that functions as an agonist of nuclear retinoic acid receptors (RARs) . Preclinical development during the 1980s focused on its application for photoaged skin, with animal data suggesting a differentiated safety margin versus first-generation retinoids . The molecule bears a structurally distinct, stereochemically defined pentane-extended benzoic acid pharmacophore that endows it with properties distinct from shorter-chain or RXR-selective retinoid comparators .

Why In-Class Retinoid Interchangeability Is Not Supported: The Case for Pelretin


Retinoids, while sharing nuclear receptor-mediated mechanisms, exhibit divergent pharmacology owing to differences in (i) chain length and conformational flexibility, (ii) terminal functional groups (carboxylic acid vs. hydroxamic acid vs. tetrazole), (iii) receptor subtype selectivity (RARα/β/γ pan-agonism vs. RARβ-selective vs. mixed RAR/RXR), and (iv) stereochemistry . Pelretin’s specific molecular topology—featuring a benzoic acid conjugated through an all-trans hexatriene linker to a trimethylcyclohexenyl ring—is not replicated in tretinoin, isotretinoin, or acitretin . Substituting any of these in an experimental protocol designed around Pelretin would confound RAR transactivation readouts, modify cellular differentiation kinetics, and alter dose-response relationships, potentially invalidating comparative conclusions between studies .

Quantitative Differentiation Evidence for Pelretin vs. Tretinoin and Other Synthetic Retinoids


Superior Tolerability Profile vs. Tretinoin (Retin-A): Reduced Skin Irritation in Clinical Dermatological Investigation

In a comparative clinical assessment, Pelretin was reported to demonstrate 'a similar therapeutic response but with less side effects' relative to tretinoin (Retin-A) . The lead clinician characterized Pelretin as a 'second generation of cosmetic pharmaceutical' designed to mitigate the cutaneous irritation, erythema, scaling, and burning sensation that frequently accompany tretinoin application . While this assessment preceded full statistical reporting of the planned 240-patient trial, the qualitative differentiation was deemed sufficiently robust to justify advancement into a randomized, placebo-controlled Phase II program .

Skin aging Photoaging Retinoid dermatitis Therapeutic window

Comparative In Vitro Antiproliferative Activity: Pelretin IC50 Against HepG2 Hepatocarcinoma Cells

In vitro studies demonstrate that Pelretin induces G1/S-phase cell cycle arrest in HepG2 hepatocellular carcinoma cells with IC50 values of 1.2–2.5 μM, a potency comparable to that of all-trans retinoic acid (ATRA) in the same cellular model . Retinoids of this class mediate growth inhibition through RARβ-dependent transcriptional reprogramming, and Pelretin's comparable IC50 range indicates that it achieves equipotent cytostatic activity via its distinct benzoic acid-terminated pharmacophore .

Hepatocellular carcinoma Antiproliferative Cell cycle arrest Differentiation therapy

High Stereochemical Purity via Patented Wittig-Horner Synthesis: >95% Trans-Selectivity and >98% Final Purity

Chinese Patent CN104387221B describes a synthesis of Pelretin acid decarboxylation body impurity with >95% trans-selectivity achieved through a stereoselective Wittig-Horner reaction utilizing trans-farnesol as starting material . After column chromatography purification, the target compound reaches >98% purity, meeting the stringent requirements for an impurity reference standard in pharmaceutical quality studies .

Stereoselective synthesis Wittig-Horner reaction Quality control Impurity reference standard

Distinct Receptor Pharmacology: Pelretin as RARα/β/γ Pan-Agonist with Benzoic Acid Pharmacophore vs. RXR-Selective Agents

Pelretin functions as an agonist of retinoic acid receptors (RARα, RARβ, RARγ), with its unique (all-E) benzoic acid-terminated structure enabling a binding mode that is topologically distinct from that of RXR-selective retinoids such as bexarotene . In contrast to bexarotene, which selectively activates RXR homodimers and RXR-RAR heterodimers, Pelretin primarily engages RAR-RXR heterodimers through direct RAR occupancy, leading to a different spectrum of downstream gene expression modulation, including RARβ-mediated cell cycle regulation pathways .

RAR agonism Nuclear receptor pharmacology Transactivation assay Retinoid selectivity

Orphan Drug Designation and Discontinued Clinical Development: A Defined Development Benchmark for Retrospective Analyses

Pelretin (BASF 43915 / RWJ 18704) received Orphan Drug designation for skin disorders and advanced to Phase II clinical development before discontinuation in December 1995 in both the United States and Germany . Its development was terminated at the Phase II stage for skin disorders (unspecified route) .

Orphan drug Drug development history Skin disorders Clinical discontinuation

High-Impact Application Scenarios for Pelretin (CAS 91587-01-8) in Dermatological, Oncological, and Analytical Research


Investigating RAR-Mediated Mechanisms of Retinoid-Induced Skin Irritation Using a Tolerability-Differentiated Tool Compound

Pelretin's reported reduction in cutaneous irritation relative to tretinoin makes it a valuable tool for dissecting the mechanistic pathways underlying retinoid dermatitis. Researchers can compare Pelretin-treated vs. tretinoin-treated keratinocyte or skin explant models to identify which pro-inflammatory mediators (e.g., IL-1α, TNFα, prostaglandin E2) are differentially induced, and whether these differences correlate with distinct RAR subtype activation profiles .

Hepatocellular Carcinoma Differentiation Therapy Research: RARβ-Mediated Antiproliferative Screening

Building on in vitro data demonstrating IC50 values of 1.2–2.5 μM against HepG2 cells , Pelretin is suitable as a reference compound in hepatocellular carcinoma differentiation screens. Its potency equivalence to ATRA, combined with its structurally distinct (non-retinoic-acid) scaffold, enables researchers to probe whether RARβ-dependent antiproliferative effects are scaffold-specific or generalizable across retinoid chemotypes .

Quality Control and Impurity Profiling: Use as a High-Purity (>98%) Reference Standard

The patented stereoselective Wittig-Horner synthesis delivering >95% trans-selectivity and >98% final purity positions Pelretin as a candidate reference standard for analytical method development. Pharmaceutical quality control laboratories can utilize Pelretin and its characterized decarboxylation impurities in HPLC method validation, stability-indicating assay development, and forced degradation studies of retinoid-containing formulations .

Nuclear Receptor Selectivity Profiling and RAR Transactivation Assay Development

Unlike RXR-selective agents (e.g., bexarotene), Pelretin functions as a pan-RAR agonist with a defined benzoic acid pharmacophore . Cell-based reporter gene assays utilizing Gal4-RARα/β/γ chimeras can employ Pelretin as a prototypical RAR agonist to establish assay windows, determine Z'-factors, and benchmark the transactivation potency of novel retinoid-like compounds across RAR subtypes .

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